Isosorbide-13C6
Description
Properties
CAS No. |
1322623-36-8 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
152.096 |
IUPAC Name |
(3S,6R)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol |
InChI |
InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4+,5?,6?/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
KLDXJTOLSGUMSJ-CFKZAQQZSA-N |
SMILES |
C1C(C2C(O1)C(CO2)O)O |
Synonyms |
1,4:3,6-Dianhydro-D-glucitol-13C6; 1,4:3,6-Dianhydro-sorbitol13C6; (+)-D-Isosorbide-13C6; Devicoran-13C6; Hydronol-13C6; Ismotic-13C6; Isobide-13C6; NSC 40725-13C6; |
Origin of Product |
United States |
Contextualizing Stable Isotope Labeling in Chemical and Biochemical Research
Stable isotope labeling is a powerful technique used to trace the journey of molecules through chemical reactions or biological pathways. nih.gov In this method, one or more atoms in a molecule are replaced by a stable isotope of the same element. alfa-chemistry.com For instance, a Carbon-12 atom can be substituted with a Carbon-13 atom. These labeled compounds are chemically identical to their unlabeled counterparts but possess a slightly different mass. This mass difference allows them to be detected and tracked using sensitive analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
The application of stable isotope-labeled compounds is vast, aiding in the elucidation of metabolite structures and the delineation of complex metabolic pathways. nih.gov This technique is instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, which are crucial for understanding the lifecycle of a drug within an organism. nih.govresearchgate.net
Synthetic Methodologies and Chemical Derivatization of Isosorbide 13c6
Mass Spectrometry (MS)
Mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is the principal application for Isosorbide-13C6 derivatives and also the primary tool for their analysis. veedacr.com In a typical bioanalytical method, the labeled standard is added to a biological sample (e.g., plasma) before processing. researchgate.net Because the labeled standard has a higher mass than the unlabeled analyte, it can be distinguished by the mass spectrometer.
The technique of Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification. researchgate.net In MRM, a specific precursor ion (the molecular ion, often as an adduct) is selected and fragmented, and a specific product ion is then monitored. The six-mass-unit difference between the ¹³C₆-labeled standard and the unlabeled analyte is observed in both the precursor and any carbon-containing fragment ions, allowing for unambiguous differentiation and accurate measurement, even in complex matrices. google.com For organic nitrates which may not ionize efficiently, the formation of acetate (B1210297) adducts is often used to generate parent ions with high relative abundance for detection in negative ion mode. researchgate.netgoogle.com
Table 2: Representative Mass Spectrometry Data for Isosorbide-¹³C₆ Derivatives
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|---|
| Isosorbide (B1672297) Dinitrate-¹³C₆ | ESI Negative | 300.9 | 59.0 | Precursor is the [M+CH₃COO]⁻ acetate adduct ion. google.com |
| Isosorbide-5-Mononitrate-¹³C₆ | ESI Negative | 256.4 | 59.0 | Precursor is the [M+CH₃COO]⁻ acetate adduct ion. google.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for confirming the structural integrity and, crucially, the isotopic enrichment of this compound.
¹H NMR (Proton NMR): This technique is used to confirm the chemical structure and assess chemical purity. synthose.com The spectrum of the ¹³C₆-labeled compound will be significantly more complex than that of the unlabeled analogue due to extensive ¹H-¹³C spin-spin coupling, providing definitive proof of label incorporation across the carbon skeleton.
¹³C NMR (Carbon-13 NMR): This is the most direct method for verifying the isotopic purity and distribution of the ¹³C atoms. In a fully labeled sample, the spectrum will show six intense signals corresponding to each of the six carbon atoms in the Isosorbide-¹³C₆ molecule. The high isotopic enrichment (typically specified as >98% or 99 atom % ¹³C) is confirmed by the overwhelming intensity of these signals compared to any residual signals at the chemical shifts expected for the natural abundance ¹²C compound. synthose.com
Table 3: Summary of NMR Analysis for Isosorbide-¹³C₆ Characterization
| NMR Technique | Analytical Purpose | Expected Outcome for Isosorbide-¹³C₆ |
|---|---|---|
| ¹H NMR | Structural confirmation and chemical purity assessment. | The spectrum confirms the proton environment of the isosorbide skeleton. Signal patterns are complicated by large ¹H-¹³C coupling constants, confirming widespread labeling. synthose.com |
| ¹³C NMR | Isotopic purity and label distribution analysis. | A strong signal is observed for each of the six carbon positions, confirming complete labeling. The absence or negligible intensity of signals corresponding to unlabeled material confirms high isotopic enrichment (>98%). synthose.com |
This compound as an Internal Standard in High-Throughput Mass Spectrometry
The co-elution of an analyte and its stable isotope-labeled internal standard, like this compound, allows for correction of matrix effects and variations in instrument response. This is because both compounds exhibit nearly identical physicochemical properties, leading to similar behavior during extraction, chromatography, and ionization. nih.gov This approach, known as isotope dilution mass spectrometry, is the gold standard for quantitative bioanalysis. ucl.ac.uk
LC-MS/MS is a powerful technique for the selective and sensitive quantification of small molecules in complex mixtures like plasma. cmbr-journal.com In the context of isosorbide analysis, this compound is crucial for developing robust and reliable assays for isosorbide and its mononitrate metabolites. veedacr.comnih.gov
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like isosorbide and its metabolites. However, neutral organic nitrates may not ionize efficiently. To overcome this, adduct formation is often employed. For instance, acetate adducts of isosorbide-2-mononitrate (IS-2-MN) and isosorbide-5-mononitrate (IS-5-MN) have been shown to ionize and fragment effectively in the negative ESI mode. nih.govresearchgate.net
Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. mdpi.com This minimizes interference from other matrix components. umich.edu For example, a method for the simultaneous detection of isosorbide dinitrate and its metabolites used specific MRM transitions for the analytes and their corresponding 13C6-labeled internal standards. google.com
Table 1: Example of Optimized MRM Transitions for Isosorbide Metabolites and their 13C6-Labeled Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| Isosorbide-5-mononitrate | 250.1 | 59.0 | Negative | google.com |
| Isosorbide-5-mononitrate-13C6 | 256.4 | 59.0 | Negative | google.com |
| Isosorbide-2-mononitrate | 250.1 | 59.0 | Negative | google.com |
| Isosorbide dinitrate | 295.3 | 59.0 | Negative | google.com |
| Isosorbide dinitrate-13C6 | 300.9 | 59.0 | Negative | google.com |
Isosorbide mononitrate exists as two isomers, IS-2-MN and IS-5-MN, which are also enantiomers. Since enantiomers can have different pharmacological activities, their separation and individual quantification are often necessary. osti.gov Chiral liquid chromatography is employed for this purpose, typically using a chiral stationary phase that can differentiate between the enantiomers. nih.govresearchgate.net
One validated method utilized a chiral column to separate IS-2-MN and IS-5-MN, followed by detection with ESI-MS/MS. researchgate.net This method successfully quantified the two isomers in both rat and human plasma. nih.govresearchgate.net The use of this compound as an internal standard is critical in these assays to ensure accurate quantification of each enantiomer. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like isosorbide and its metabolites, derivatization is required to increase their volatility. A common approach is silylation. researchgate.net
A GC-MS method has been developed for the determination of isosorbide-5-mononitrate and its related impurities in raw materials and dosage forms. researchgate.net While this specific study did not report the use of this compound, the principles of isotope dilution would be directly applicable to enhance the accuracy and precision of such GC-MS assays. The internal standard would undergo the same derivatization and chromatographic process as the analyte, correcting for any variability.
Table 2: Example of GC-MS Parameters for the Analysis of Isosorbide-5-Mononitrate
| Parameter | Condition | Reference |
| Column | HP-5 (50 m, 0.32 mm, 0.17 µm) | researchgate.net |
| Carrier Gas | Helium at 2 mL/min | researchgate.net |
| Temperature Program | Initial hold at 100°C for 10 min, then ramp at 8°C/min | researchgate.net |
| Ionization Mode | Electron Impact (EI) | researchgate.net |
| MS Scan Range | m/z 50-600 | researchgate.net |
For any quantitative analytical method to be considered reliable, it must undergo a rigorous validation process. europa.eu This ensures the method is suitable for its intended purpose. Key validation parameters include linearity, sensitivity, accuracy, and precision. cmbr-journal.compmda.go.jp
Linearity: This assesses the relationship between the concentration of the analyte and the instrument response over a defined range. cmbr-journal.com For an LC-MS/MS assay for isosorbide mononitrate metabolites, linearity was established over concentration ranges of 25.0 to 5050 ng/mL for IS-2-MN and 12.4 to 2500 ng/mL for IS-5-MN, with correlation coefficients (r²) greater than 0.99. nih.govresearchgate.net Another study showed linearity for IS-5-MN between 5.00 and 1000 ng/mL. researchgate.net
Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. pmda.go.jp For the aforementioned LC-MS/MS method, the LLOQ was 25.0 ng/mL for IS-2-MN and 12.4 ng/mL for IS-5-MN in both rat and human plasma. nih.govresearchgate.net Another method reported an LLOQ of 5.00 ng/mL for IS-5-MN. researchgate.net
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. cmbr-journal.com For bioanalytical methods, the accuracy should generally be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ). pmda.go.jp In a validated method for isosorbide mononitrate metabolites, both inter- and intra-day accuracy and precision were within ±15%. nih.govresearchgate.net Another study reported intra- and inter-batch accuracy (relative error) from -8.8% to 7.1% and precision from 2.4% to 6.6%. researchgate.net
Table 3: Summary of Validation Parameters from a Published LC-MS/MS Assay for Isosorbide Mononitrates
| Parameter | Isosorbide-2-Mononitrate | Isosorbide-5-Mononitrate | Reference |
| Linearity Range (ng/mL) | 25.0 - 5050 | 12.4 - 2500 | nih.govresearchgate.net |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | nih.govresearchgate.net |
| LLOQ (ng/mL) | 25.0 | 12.4 | nih.govresearchgate.net |
| Accuracy | Within ±15% | Within ±15% | nih.govresearchgate.net |
| Precision | Within ±15% | Within ±15% | nih.govresearchgate.net |
Method Validation Protocols for this compound-Based Assays
Assessment and Mitigation of Matrix Effects Utilizing Stable Isotope Internal Standards
In quantitative analysis using liquid chromatography-mass spectrometry (LC-MS), matrix effects can significantly compromise the accuracy and precision of results. These effects arise from co-eluting endogenous components in a biological sample that can either suppress or enhance the ionization of the target analyte, leading to erroneous measurements. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for assessing and mitigating these matrix effects. symeres.comiris-biotech.de this compound, a stable isotope-labeled version of isosorbide, serves as an ideal internal standard for the quantification of isosorbide and its metabolites. symeres.com
Because this compound shares nearly identical physicochemical properties and chromatographic behavior with its unlabeled counterpart, it co-elutes from the liquid chromatography column at the same time. nih.gov Consequently, both the analyte and the internal standard experience the same degree of ionization suppression or enhancement caused by the sample matrix. symeres.comiris-biotech.de During analysis by tandem mass spectrometry (MS/MS), the analyte and the this compound internal standard are distinguished by their difference in mass-to-charge ratio (m/z). google.comgoogle.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, any variability introduced by matrix effects is effectively normalized. google.com This ratiometric approach ensures that the quantitative data remains accurate and reproducible, even in complex biological matrices where matrix effects are prevalent. iris-biotech.de Research has shown that methods employing 13C6-labeled isosorbide mononitrates as internal standards successfully account for matrix effects, enabling more accurate quantification.
Application in Bioanalytical Method Development and Validation
The unique properties of this compound make it an indispensable tool in the development and validation of bioanalytical methods, particularly for pharmacokinetic and bioequivalence studies.
Quantification of Isosorbide and Its Metabolites in Complex Biological Matrices (e.g., Plasma, Tissue Homogenates)
This compound and its labeled metabolites are crucial for the sensitive and specific quantification of isosorbide dinitrate (ISDN) and its active metabolites, isosorbide-2-mononitrate (IS-2-MN) and isosorbide-5-mononitrate (IS-5-MN), in complex biological samples like human and rat plasma. veedacr.comnih.gov Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for this purpose. veedacr.comresearchgate.net
These methods often involve a sample preparation step, such as simple protein precipitation or liquid-liquid extraction, to isolate the analytes from the bulk of the plasma components. veedacr.comresearchgate.net The extract is then injected into an LC-MS/MS system. Chromatographic separation, sometimes using a chiral column to resolve the two mononitrate isomers, is followed by detection using mass spectrometry, typically in negative ion mode. nih.govresearchgate.net To enhance ionization efficiency, the acetate adducts of the mononitrates are often monitored as the parent ions for fragmentation in the mass spectrometer. nih.govresearchgate.netresearchgate.net
The use of specific this compound labeled internal standards, such as this compound 5-mononitrate, allows for precise quantification across a wide dynamic range. nih.govresearchgate.net The developed methods demonstrate high sensitivity, with lower limits of quantification (LLOQ) in the low ng/mL range, and exhibit excellent linearity, accuracy, and precision. veedacr.comnih.govresearchgate.net
Table 1: Summary of Validated LC-MS/MS Methods Using this compound Internal Standards
| Analyte(s) | Internal Standard(s) Used | Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Source(s) |
| Isosorbide 2-Mononitrate (IS 2-MN) | 13C6 Isosorbide 5-Mononitrate | Rat & Human Plasma | 25.0 - 5050 | 25.0 | nih.govresearchgate.net |
| Isosorbide 5-Mononitrate (IS 5-MN) | 13C6 Isosorbide 5-Mononitrate | Rat & Human Plasma | 12.4 - 2500 | 12.4 | nih.govresearchgate.net |
| Isosorbide Dinitrate (ISDN) | This compound | Human Plasma | 0.4 - 100 | 0.4 | veedacr.com |
| Isosorbide 2-Mononitrate (2-ISMN) | This compound 2-Mononitrate | Human Plasma | 2.0 - 500 | 2.0 | veedacr.com |
| Isosorbide 5-Mononitrate (5-ISMN) | This compound 5-Mononitrate | Human Plasma | 2.0 - 500 | 2.0 | veedacr.com |
Methodological Contributions to Bioequivalence Study Design and Execution
Bioequivalence (BE) studies are critical for the approval of generic drug products. These studies require highly reliable and validated analytical methods to accurately measure the concentration of the active drug and its metabolites in a biological fluid over time to generate pharmacokinetic (PK) profiles. veedacr.com The use of this compound as an internal standard is a key methodological contribution to the successful design and execution of BE studies for isosorbide-based medications. veedacr.comresearchgate.net
The robustness of analytical methods employing this compound ensures that the generated pharmacokinetic data is accurate and reproducible, which is a fundamental requirement for regulatory bodies. veedacr.com For instance, a validated LC-MS/MS method for the simultaneous determination of isosorbide dinitrate and its two main metabolites using their respective 13C6-labeled internal standards was successfully used to analyze plasma samples from a BE study in 24 human subjects. veedacr.comresearchgate.net The ability to reliably quantify the parent drug and its active metabolites allows for a comprehensive comparison of the test and reference products' performance. veedacr.com
Furthermore, the principle of pharmacokinetic equivalence between a stable-isotope-labeled drug and its unlabeled form is well-established, confirming that there is no significant kinetic isotope effect. nih.gov This ensures that this compound is a valid tracer that accurately reflects the behavior of the therapeutic drug in the body, reinforcing the validity of the bioequivalence assessment. nih.gov The sensitivity and specificity of these methods are sufficient to define the complete pharmacokinetic profiles required for such studies. veedacr.com
An Overview of the Research Utility and Fundamental Significance of Isosorbide 13c6
Isosorbide (B1672297) is a bio-based platform chemical derived from sorbitol through dehydration reactions. rsc.org It serves as a building block for various applications, including the synthesis of pharmaceuticals. rsc.org The fundamental significance of Isosorbide-13C6 lies in its role as a precursor for the synthesis of isotopically labeled derivatives of isosorbide, such as Isosorbide-5-mononitrate-13C6. nih.gov
The primary research application of this compound is in the development of internal standards for pharmacokinetic and bioequivalence studies of isosorbide-based medications. nih.gov For example, a study on Isosorbide-5-mononitrate sustained-release tablets utilized 13C6-5-ISMN as an internal standard to accurately determine the concentration of the drug in human plasma using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). nih.gov This ensures the reliability of data in clinical trials and drug development. alfa-chemistry.com
The synthesis of this compound would involve utilizing a 13C-labeled precursor in the established synthesis routes of isosorbide. While the synthesis of isosorbide itself presents technical challenges, the incorporation of Carbon-13 would follow standard organic synthesis protocols for isotopic labeling. rsc.orgnih.govrsc.org
Research Applications of this compound and its Derivatives
| Application Area | Specific Use | Analytical Technique(s) |
| Pharmacokinetics | As an internal standard for the quantification of isosorbide mononitrate in plasma. nih.gov | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) nih.gov |
| Bioequivalence Studies | To compare the bioavailability of different formulations of isosorbide mononitrate. nih.govnih.gov | HPLC-MS/MS nih.gov |
| Drug Metabolism Studies | To trace the metabolic fate of isosorbide-based drugs. nih.govalfa-chemistry.com | Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy nih.gov |
Mechanistic Investigations and Metabolic Tracing Studies Employing Isosorbide 13c6
Principles and Methodologies of Stable Isotope Tracer Studies
Stable isotope tracer studies are a cornerstone of metabolic research, providing a means to track the movement of atoms through complex biochemical networks. researchgate.netmaastrichtuniversity.nl The fundamental principle lies in the introduction of a molecule labeled with a stable (non-radioactive) isotope, such as ¹³C, into a biological system. nih.gov Since the labeled molecule is chemically identical to its unlabeled counterpart, it participates in the same biochemical reactions. nih.gov
The "tracer" is introduced into a system, and its journey is monitored by detecting the presence of the heavy isotope in downstream metabolites. springernature.com This is typically achieved using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between the masses of labeled and unlabeled molecules. nih.govnumberanalytics.com By analyzing the distribution of the isotope, researchers can deduce the flow of atoms through metabolic pathways, a concept known as metabolic flux. springernature.comnih.gov
Methodologies for these studies involve several key steps:
Selection of an appropriate tracer: The choice of the labeled molecule, such as Isosorbide-13C6, depends on the specific metabolic pathway being investigated. nih.govnih.gov
Experimental design: This includes determining the duration of the labeling experiment to achieve a steady state where the isotopic enrichment of metabolites becomes constant. nih.gov
Sample analysis: Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to separate and identify the labeled metabolites. numberanalytics.comnih.gov
Data interpretation: The resulting data on isotopic enrichment is then used to reconstruct metabolic pathways and quantify the rates of different reactions. nih.gov
Application in Metabolic Flux Analysis (MFA) Research
Metabolic Flux Analysis (MFA) is a powerful technique that quantifies the rates (fluxes) of intracellular reactions. cortecnet.com ¹³C-MFA, which utilizes ¹³C-labeled substrates, has become an indispensable tool for understanding cellular metabolism. nih.gov It provides a quantitative map of reaction rates throughout the central carbon metabolism. nsf.gov
The general workflow of a ¹³C-MFA experiment involves culturing cells with a ¹³C-labeled substrate. nih.gov As the cells metabolize the substrate, the ¹³C atoms are incorporated into various intracellular metabolites. nih.gov The pattern of ¹³C labeling in these metabolites is then measured, and this information is used in conjunction with a stoichiometric model of the metabolic network to calculate the intracellular fluxes. sci-hub.se
Table 1: Comparison of ¹³C-MFA with other Flux Analysis Methods
| Method | Tracer Requirement | Key Output | Main Advantage | Main Limitation |
| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Yes (e.g., ¹³C-glucose) | Absolute flux values | High accuracy and precision for central carbon metabolism. nsf.gov | Requires isotopic steady state, computationally intensive. portlandpress.com |
| Flux Balance Analysis (FBA) | No | Feasible flux distributions | Can analyze genome-scale models. | Relies on a biological objective function, may not reflect the true flux state. utah.edu |
| Kinetic Modeling | No | Dynamic flux profiles | Can model non-steady-state conditions. | Requires detailed knowledge of enzyme kinetics, which is often unavailable. portlandpress.com |
Elucidation of Carbon Flow Through Metabolic Pathways
Stable isotope tracing with compounds like this compound allows researchers to follow the journey of carbon atoms through intricate metabolic networks. springernature.comnih.gov When a ¹³C-labeled substrate is introduced, the labeled carbon atoms are incorporated into downstream metabolites, creating unique labeling patterns. researchgate.net By analyzing these patterns, scientists can identify active metabolic pathways and discover new ones. acs.orgvanderbilt.edu
For instance, a study using ¹³C₆-glucose in ischemic hearts was able to trace the metabolic fate of glucose. researchgate.net The researchers observed that under normal conditions, a significant portion of the TCA cycle intermediates was diverted to the synthesis of ¹³C₂-glutamate, indicating that a substantial amount of α-ketoglutarate was converted to glutamate. researchgate.net This type of detailed analysis of carbon flow is crucial for understanding how metabolism is altered in disease states. researchgate.net
Investigation of Enzyme Kinetics and Reaction Mechanisms within Cellular Systems
While ¹³C-MFA primarily determines metabolic fluxes based on stoichiometry and mass balance, it can also provide insights into enzyme kinetics and reaction mechanisms. sci-hub.seportlandpress.com The determined flux distribution reflects the in vivo activity of enzymes under specific conditions. nih.gov By comparing the flux maps under different genetic or environmental perturbations, researchers can infer how enzyme activities are regulated. springernature.com
For example, if a genetic modification leads to a significant decrease in the flux through a particular reaction, it suggests that the modified gene product is involved in the regulation of the enzyme catalyzing that step. Furthermore, detailed analysis of isotopomer distributions can sometimes help to distinguish between alternative reaction mechanisms. However, it's important to note that ¹³C-MFA does not directly measure enzyme kinetic parameters; for that, kinetic modeling approaches are required. portlandpress.com
This compound as a Probe for Understanding Metabolic Networks
This compound serves as a valuable probe for dissecting the complexity of metabolic networks. medchemexpress.com By introducing this labeled compound, researchers can trace the metabolic fate of the isosorbide (B1672297) backbone. The functional groups on the isosorbide molecule can be chemically modified, allowing for the synthesis of a variety of labeled probes to investigate different metabolic pathways.
The use of stable isotope-labeled compounds is fundamental to metabolomics research, enabling scientists to trace metabolic pathways and quantify fluxes. numberanalytics.com While direct studies detailing the specific metabolic pathways traced by this compound are not widely published, its structural similarity to other biologically relevant molecules suggests its potential utility. For example, research has been conducted on the mechanistic activity of isosorbide mononitrate in bacterial biofilms. nih.gov The ability to introduce a ¹³C-labeled version of such a molecule opens up possibilities for detailed metabolic studies of its interactions and effects within a biological system. nih.gov The analysis of labeled metabolites derived from this compound can reveal how it is processed by cellular machinery and how it influences the broader metabolic network. nih.govacs.org
Spectroscopic Characterization and Structural Elucidation of Isosorbide 13c6
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For Isosorbide-13C6, both ¹³C and ¹H NMR provide a wealth of information, confirming the connectivity and stereochemistry of the bicyclic diol structure.
¹³C NMR Chemical Shift Analysis and Multiplicity Interpretation
The ¹³C NMR spectrum of this compound is fundamentally different from its unlabeled counterpart due to the presence of ¹³C-¹³C spin-spin coupling. In a standard broadband-decoupled ¹³C NMR spectrum of unlabeled isosorbide (B1672297), six distinct signals corresponding to the six carbon atoms are observed as singlets. However, in this compound, these signals will appear as complex multiplets due to one-bond (¹J_CC_), two-bond (²J_CC_), and potentially three-bond (³J_CC_) couplings between adjacent ¹³C nuclei.
The chemical shifts are largely unaffected by the isotopic substitution. Based on data for the unlabeled compound, the assignments for the carbon atoms in this compound are as follows. The numbering convention assigns C1 and C6 to the carbons of the primary alcohol groups, C2 and C5 to the carbons bearing the secondary hydroxyl groups, and C3 and C4 to the bridgehead carbons. Due to the molecule's asymmetry, all six carbons are chemically non-equivalent.
The expected chemical shifts, based on analogous structures, provide a clear fingerprint for the isosorbide framework. The interpretation of the multiplicities arising from ¹³C-¹³C coupling would provide definitive confirmation of the carbon skeleton's connectivity. For instance, the signal for C1 would be split by C2, C5, and C6, leading to a complex multiplet.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is based on reported values for unlabeled isosorbide and may vary slightly based on solvent and experimental conditions. Multiplicity in the ¹³C spectrum of the labeled compound will be complex due to ¹³C-¹³C coupling.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | ~73.0 |
| C2 | ~77.0 |
| C3 | ~85.6 |
| C4 | ~81.4 |
| C5 | ~80.8 |
| C6 | ~70.5 |
¹H NMR and Deuterium Substitution Effects on Spectra
The ¹H NMR spectrum provides a detailed picture of the proton environment in this compound. The spectrum is characterized by distinct signals for each of the ten protons, with chemical shifts and coupling patterns that are highly sensitive to their spatial relationships. The full assignment of the ¹H NMR spectrum is crucial for confirming the stereochemistry of the molecule.
Deuterium substitution, for example by using a deuterated solvent like D₂O, can simplify the spectrum by exchanging the labile hydroxyl protons with deuterium. This results in the disappearance of the -OH signals and the collapse of any corresponding coupling to adjacent protons, aiding in the assignment of the remaining signals. The protons on the carbon skeleton will also exhibit coupling to the ¹³C atoms to which they are attached (¹J_CH_) and to neighboring ¹³C atoms (²J_CH_, ³J_CH_), which can further complicate the spectrum but also provides additional structural information.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data is based on reported values for unlabeled isosorbide and may vary slightly based on solvent and experimental conditions. Coupling constants (J) are essential for complete assignment but are not listed here.)
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| H1, H6 | ~3.86 - 4.07 | m |
| H2, H5 | ~5.06 - 5.11 | m |
| H3 | ~4.88 | t |
| H4 | ~4.51 - 4.55 | m |
Advanced 2D NMR Techniques for Comprehensive Structural Characterization
To unambiguously assign all proton and carbon signals and to confirm the complete bonding network, a suite of two-dimensional (2D) NMR experiments is employed.
Correlated Spectroscopy (COSY)
The ¹H-¹H COSY experiment is instrumental in identifying protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule. For this compound, COSY would reveal the connectivity from H1 to H2, H2 to H3, and so on, allowing for a walk around the fused ring system and confirming the proton sequence.
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates the chemical shifts of protons directly to the carbons to which they are attached. columbia.edu Each cross-peak in the HSQC spectrum represents a one-bond C-H connection. columbia.edu This powerful technique allows for the definitive assignment of each proton signal to its corresponding carbon atom in the this compound structure. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks, providing similar information to a DEPT experiment but with higher sensitivity. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC)
Together, these advanced NMR techniques provide an exhaustive and definitive characterization of the molecular structure of this compound, ensuring its identity and suitability for its intended applications in scientific research.
Nuclear Overhauser Effect Spectroscopy (NOESY)
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful two-dimensional NMR technique utilized to determine the spatial proximity of atoms within a molecule. researchgate.net Unlike correlation spectroscopy (COSY), which shows through-bond scalar couplings, NOESY reveals through-space dipolar couplings, providing crucial information for stereochemical and conformational analysis. libretexts.org For a rigid bicyclic molecule like this compound, NOESY is instrumental in confirming the endo and exo stereochemistry of the protons.
The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two interacting nuclei (I ∝ 1/r⁶). google.com This relationship allows for the differentiation between protons that are close in space versus those that are distant. In this compound, the fused furan (B31954) ring system holds the protons in fixed orientations. NOESY experiments would be expected to show strong correlations between protons on the same face of the ring system, and weaker or no correlations between protons on opposite faces.
While specific experimental NOESY data for this compound is not extensively published, the expected correlations can be predicted based on the known geometry of the isosorbide molecule. These correlations are critical for confirming the structural integrity of the labeled compound.
Interactive Data Table: Predicted NOESY Correlations for this compound
| Proton | Expected Spatial Correlations (Cross-Peaks) |
| H-1 | H-2, H-4 (endo) |
| H-2 | H-1, H-3 (exo), H-5 (exo) |
| H-3 (exo) | H-2, H-4 (exo) |
| H-3 (endo) | H-4 (endo), H-5 (endo) |
| H-4 (exo) | H-3 (exo), H-6 (exo) |
| H-4 (endo) | H-1, H-3 (endo) |
| H-5 (exo) | H-2, H-6 (exo) |
| H-5 (endo) | H-3 (endo), H-6 (endo) |
| H-6 (exo) | H-4 (exo), H-5 (exo) |
| H-6 (endo) | H-5 (endo) |
Mass Spectrometry for Isotopic Purity, Isomer Differentiation, and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical tool for the characterization of this compound. It is employed to verify the molecular weight, assess the isotopic enrichment, differentiate between isomers, and elucidate the fragmentation pathways.
Isotopic Purity Assessment: The isotopic purity of this compound is determined by comparing the mass spectral peak intensities of the labeled compound with any residual unlabeled isosorbide. Given that this compound has all six carbon atoms replaced with the ¹³C isotope, its molecular weight is 6 atomic mass units greater than that of unlabeled isosorbide. High-resolution mass spectrometry can precisely measure this mass difference and quantify the level of isotopic enrichment, which is typically required to be ≥98%. researchgate.net
Isomer Differentiation: Isosorbide can exist as three different stereoisomers: isosorbide (endo-exo), isomannide (B1205973) (endo-endo), and isoidide (exo-exo). While these isomers have the same mass, they can be separated chromatographically before mass spectrometric detection. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed. nih.gov The use of chiral chromatography columns can achieve baseline separation of the isomers, which are then individually introduced into the mass spectrometer for identification. nih.gov For instance, in the analysis of isosorbide mononitrate isomers, this compound 5-mononitrate is used as an internal standard, and the isomers are separated on a chiral column before detection by electrospray ionization (ESI) MS. nih.govjournaltocs.ac.uk
Fragmentation Pattern Analysis: The fragmentation pattern of this compound in the mass spectrometer provides a fingerprint for its structural confirmation. Electrospray ionization (ESI) is a common soft ionization technique used for isosorbide and its derivatives. mdpi.comacs.org To enhance ionization efficiency, especially in negative ion mode, acetate (B1210297) adducts are often formed. nih.gov
The fragmentation of the isosorbide core typically involves cleavage of the ether linkages and the bicyclic ring system. Based on studies of unlabeled isosorbide, the major fragments result from the loss of water and cleavage of the furan rings. mdpi.com For this compound, the m/z values of these fragments will be shifted according to the number of ¹³C atoms retained in the fragment. For example, a common fragment of unlabeled isosorbide has an m/z of 87.3; the corresponding fragment from this compound would be expected to have a higher m/z value depending on the ¹³C content of that specific fragment. In multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for quantification. For isosorbide 5-mononitrate-13C6, a transition of m/z 256.4 → m/z 59.0 has been reported, where m/z 59.0 corresponds to the acetate adduct ion. google.com
Interactive Data Table: Predicted Mass Spectral Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Description of Neutral Loss |
| 153.1 ([M+H]⁺) | 135.1 | Loss of H₂O |
| 153.1 ([M+H]⁺) | 93.1 | Cleavage of one furan ring |
| 153.1 ([M+H]⁺) | 65.1 | Further fragmentation of the ring system |
Note: The m/z values are predicted for this compound and may vary based on the specific ionization and fragmentation conditions.
Role of Isosorbide 13c6 in Quality Control and Reference Standard Development
Establishment as a Reference Standard for Pharmaceutical and Analytical Applications
Isosorbide-13C6 has been established as a high-quality reference standard for a variety of scientific applications. aquigenbio.com A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative or quantitative analysis. The primary application of this compound is as an internal standard for the quantification of isosorbide (B1672297) and its metabolites using chromatographic techniques coupled with mass spectrometry, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). clearsynth.comindiamart.comclearsynth.com
The key advantage of using a stable isotope-labeled compound like this compound as an internal standard is that it is chemically identical to the analyte (the substance being measured) but has a different mass due to the incorporation of the heavy isotope of carbon (¹³C). This allows it to be distinguished from the unlabeled analyte by the mass spectrometer, while ensuring that it behaves almost identically during sample preparation, extraction, and chromatographic separation. This co-elution and similar behavior minimize variations in the analytical process, leading to more accurate and precise quantification of the unlabeled isosorbide.
Suppliers of this compound and its derivatives, such as this compound Dinitrate and this compound 5-Mononitrate, provide comprehensive characterization data with these standards to ensure their identity, purity, and compliance with regulatory guidelines. aquigenbio.comclearsynth.comclearsynth.comaxios-research.com This documentation is crucial for its use in regulated environments, such as in support of Abbreviated New Drug Applications (ANDAs). aquigenbio.comclearsynth.com
Table 1: Properties of this compound Derivatives as Reference Standards
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Primary Application |
|---|---|---|---|---|
| This compound Dinitrate | 1246815-45-1 | ¹³C₆H₈N₂O₈ | 242.09 | Labeled internal standard for GC- or LC-mass spectrometry. clearsynth.comindiamart.com |
| Isosorbide-2-Mononitrate-13C6 | 1391051-97-0 | Not specified | Not specified | Labeled internal standard for GC- or LC-mass spectrometry. clearsynth.com |
Application in Analytical Method Validation (AMV)
Analytical Method Validation (AMV) is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This compound is integral to the validation of methods developed for the quantification of isosorbide and its derivatives. axios-research.comsynzeal.com Its use as an internal standard helps to ensure the reliability and robustness of the analytical method.
During AMV, several parameters are assessed to prove the method's validity. The inclusion of this compound as an internal standard is particularly important for demonstrating:
Accuracy: By compensating for losses during sample processing and fluctuations in instrument response, this compound helps to provide a more accurate measurement of the analyte concentration.
Precision: The use of an internal standard can improve the precision of a method by correcting for random errors that may occur during the analytical process.
Linearity: A method's ability to produce test results that are directly proportional to the concentration of the analyte is assessed. The internal standard helps to establish a reliable calibration curve over a specific concentration range.
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample is enhanced by the unique mass signature of the labeled standard.
A study on the determination of Isosorbide-5-Mononitrate in human plasma utilized ¹³C₆-5-ISMN as an internal standard for a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. researchgate.net The method was fully validated and successfully applied to a bioequivalence clinical trial, demonstrating the practical application of the labeled compound in a regulated setting. researchgate.net
Table 2: Illustrative Analytical Method Validation Parameters using an this compound Internal Standard
| Validation Parameter | Typical Acceptance Criteria | Role of this compound |
|---|---|---|
| Linearity (r²) | > 0.99 | Ensures a proportional response across the concentration range by normalizing the analyte signal. |
| Accuracy (% Recovery) | 85-115% | Corrects for variability in extraction efficiency and instrument response, leading to a more accurate quantification. |
| Precision (%RSD) | < 15% | Minimizes the impact of random variations, resulting in more consistent and reproducible measurements. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | Improves sensitivity by providing a stable baseline and reference point for low-level detection. |
Integration into Quality Control (QC) Processes in Chemical and Pharmaceutical Research
In the realm of chemical and pharmaceutical research and manufacturing, Quality Control (QC) is a set of procedures undertaken to ensure that a manufactured product or performed service adheres to a defined set of quality criteria. This compound is integrated into QC processes to ensure the consistent quality of products containing isosorbide. aquigenbio.comaxios-research.com
Its application in QC includes:
Raw Material Testing: Verifying the identity and purity of incoming isosorbide raw materials.
In-Process Control: Monitoring the concentration of isosorbide during various stages of the manufacturing process.
Final Product Testing: Quantifying the amount of the active pharmaceutical ingredient (API) in the final dosage form to ensure it meets specifications.
Stability Studies: Assessing the stability of the drug product over time by accurately measuring the concentration of the API.
The use of this compound as an internal standard in QC laboratories provides a high degree of confidence in the analytical results, which is essential for regulatory compliance and product release. clearsynth.comaxios-research.com The compound is suitable for QC applications during the synthesis and formulation stages of drug development and for commercial production. clearsynth.comaxios-research.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Isosorbide |
| This compound Dinitrate |
| This compound 5-Mononitrate |
| Isosorbide-2-Mononitrate-13C6 |
| ¹³C₆-5-ISMN |
| Isosorbide-5-Mononitrate |
Future Perspectives and Emerging Research Directions for Isosorbide 13c6
Advancements in Stereoselective and Cost-Effective Synthesis of Labeled Isosorbide (B1672297) Analogues
The synthesis of isotopically labeled compounds is often a primary challenge due to the high cost of enriched starting materials and the complexity of multi-step synthetic routes. spirochem.com Future research is focused on developing more efficient, stereoselective, and economical methods for producing Isosorbide-13C6 and its analogues.
A key strategy involves starting the synthesis from commercially available, uniformly labeled ¹³C₆-glucose or its reduction product, ¹³C₆-sorbitol. The critical step is the subsequent acid-catalyzed double dehydration of sorbitol to form the bicyclic isosorbide structure. The main challenge in this process is controlling the stereochemistry to maximize the yield of the desired endo-exo isomer (isosorbide) over its stereoisomers, isomannide (B1205973) (exo-exo) and isoidide (endo-endo).
Future advancements are expected in the following areas:
Novel Catalytic Systems: Development of new catalysts that can enhance the stereoselectivity of the cyclodehydration reaction, favoring the formation of isosorbide. This includes exploring heterogeneous catalysts that can be easily recovered and reused, thus lowering production costs.
Green Chemistry Approaches: The integration of green chemistry principles aims to make the synthesis more sustainable. musechem.comnih.gov This involves using safer solvents, reducing energy consumption, and minimizing hazardous waste. researchgate.net For instance, employing solid acid catalysts in solvent-free conditions represents a promising eco-friendly alternative.
These synthetic advancements will be crucial for making this compound more accessible for a broader range of research and clinical applications.
Integration with Advanced Mass Spectrometry Platforms (e.g., High-Resolution MS, Ion Mobility MS)
The accurate detection and quantification of labeled compounds are paramount to their utility. The integration of this compound with state-of-the-art mass spectrometry (MS) platforms is opening new analytical frontiers. While traditionally used with tandem mass spectrometry (LC-MS/MS), newer technologies offer enhanced capabilities. libios.frcreative-proteomics.com
High-Resolution Mass Spectrometry (HRMS): The use of HRMS analyzers, such as Orbitrap or time-of-flight (TOF) systems, provides highly accurate mass measurements. chemicalsknowledgehub.com This capability is critical for:
Enhanced Specificity: HRMS can easily distinguish the ¹³C₆-labeled isosorbide from its unlabeled counterpart and potential isobaric interferences in complex biological matrices, improving the reliability of quantification.
Metabolite Identification: When used as a tracer, the high mass accuracy of HRMS helps in the confident identification of downstream metabolites by confirming their elemental composition based on the incorporated ¹³C atoms.
Ion Mobility-Mass Spectrometry (IM-MS): IM-MS adds another dimension of separation by differentiating ions based not only on their mass-to-charge ratio but also on their size, shape, and charge. chromatographyonline.com This is particularly valuable for isosorbide analysis because:
Isomer Separation: Isosorbide and its stereoisomers, isomannide and isoidide, have the exact same mass. Conventional MS cannot distinguish them. IM-MS has demonstrated the ability to separate such isomers in the gas phase, which would allow for isomer-specific quantification without complete chromatographic separation. nih.govrsc.orgfrontiersin.org
Reduction of Chemical Noise: By separating the target analyte ions from background matrix ions, ion mobility can significantly improve the signal-to-noise ratio, leading to lower detection limits and more robust assays.
The coupling of these advanced MS techniques will enable more precise and comprehensive studies using this compound, from pharmacokinetic analyses to detailed metabolic investigations.
Expanded Applications in Quantitative Metabolomics and Fluxomics Research
Stable isotope labeling is a cornerstone of metabolomics and fluxomics, providing dynamic information about metabolic pathways that cannot be obtained from simple concentration measurements. nih.govbioanalysis-zone.commoravek.com this compound is well-positioned to contribute to these fields in several ways.
Quantitative Metabolomics: In this field, this compound serves as an ideal internal standard for the accurate quantification of unlabeled isosorbide and its metabolites in biological samples. libios.frnih.govnih.gov
Improved Accuracy: As an isotopologue of the analyte, this compound has nearly identical chemical and physical properties, meaning it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the MS source. scispace.com This allows it to correct for variations during sample preparation and analysis more effectively than structural analogue internal standards.
Biomarker Discovery: Accurate quantification is essential for validating potential biomarkers. The use of this compound can support studies investigating the role of isosorbide or its metabolic products in various physiological or pathological states.
Metabolic Flux Analysis (MFA): 13C-MFA is a powerful technique used to map the flow of carbon atoms through cellular metabolic networks. creative-proteomics.comcortecnet.com If isosorbide or a related compound were to be integrated into or studied as a substrate for cellular metabolism, this compound could be used as a tracer. frontiersin.orgnih.gov Researchers could introduce the labeled compound to a biological system (e.g., cell culture) and use MS to track the incorporation of the ¹³C atoms into various downstream metabolites. This would provide quantitative data on the rates (fluxes) of the metabolic reactions involved, offering a detailed picture of cellular physiology. researchgate.net
Theoretical and Computational Chemistry Approaches to this compound Behavior and Reactivity
Theoretical and computational chemistry provide powerful tools to complement experimental studies, offering insights into molecular structure, properties, and reactivity at an atomic level. nih.gov Methods like Density Functional Theory (DFT) can be applied to this compound to predict and understand its behavior. ripublication.comfiveable.me
A computational study on isosorbide mononitrate has already demonstrated the utility of DFT for analyzing vibrational spectra (FT-IR and FT-Raman), molecular geometry, and electronic properties (HOMO-LUMO energy gap). ripublication.com Similar approaches for this compound would allow researchers to:
Predict Spectroscopic Properties: Calculate the vibrational frequencies of this compound. The shift in these frequencies compared to the unlabeled compound, due to the heavier ¹³C atoms, can be precisely predicted and used to interpret experimental infrared or Raman spectra.
Model Isotope Effects: Transition state theory can be used to model kinetic isotope effects (KIEs). researchgate.net If this compound participates in a chemical reaction, computational models can predict how the presence of ¹³C isotopes will affect the reaction rate, providing valuable information about the reaction mechanism. aip.org
Understand Molecular Interactions: DFT calculations can be used to study the non-covalent interactions between this compound and other molecules, such as enzymes or receptor proteins. This can help in understanding its biological activity and metabolism.
These theoretical approaches provide a cost-effective way to generate hypotheses and guide experimental design, accelerating research into the applications of this compound.
| Computational Method | Predicted Property | Scientific Insight |
|---|---|---|
| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. |
| Frequency Calculation | Vibrational frequencies (IR/Raman spectra) | Predicts spectroscopic signature and isotopic shifts for identification. ripublication.com |
| NBO Analysis | Charge distribution, hyperconjugative interactions | Reveals electronic stability and intramolecular interactions. ripublication.com |
| Frontier Molecular Orbital Analysis | HOMO-LUMO energy gap | Indicates chemical reactivity and electronic excitation properties. ripublication.com |
| Transition State Calculation | Activation energies, reaction pathways | Elucidates reaction mechanisms and predicts kinetic isotope effects. researchgate.net |
Challenges and Opportunities in the Broader Field of Stable Isotope-Labeled Compound Research
The future of this compound is intrinsically linked to the broader trends, challenges, and opportunities within the field of stable isotope labeling.
Challenges:
Cost and Accessibility: The high cost of isotopically enriched starting materials and complex multi-step syntheses remain significant barriers. spirochem.com This limits the widespread use of labeled compounds, particularly in large-scale or high-throughput studies.
Synthetic Complexity: Synthesizing complex molecules with specific isotopic labels requires specialized chemical expertise and often involves developing novel synthetic routes. acs.org
Analytical Complexity: While powerful, advanced analytical techniques require sophisticated instrumentation and expertise in data analysis to correctly interpret isotopic patterns and avoid pitfalls like natural isotope abundance correction. metsol.com
Opportunities:
Growing Demand in Pharma and Biotech: There is increasing demand for labeled compounds in drug discovery and development for use in pharmacokinetic (ADME) studies, as internal standards, and for understanding drug mechanisms. polarismarketresearch.comcernobioscience.com
Personalized Medicine: Metabolomics and fluxomics, which heavily rely on stable isotopes, are central to the development of personalized medicine, creating new applications for labeled compounds in diagnostics and therapy monitoring.
Sustainable Technologies: A growing focus on sustainability is driving innovation in "green" synthesis methods and biocatalysis, which could lead to more environmentally friendly and cost-effective production of labeled compounds. musechem.comnih.govillinois.edu
Technological Synergy: The parallel advancement of synthetic methods, analytical instrumentation (like HRMS and IM-MS), and computational power creates a synergistic effect, enabling more complex and insightful studies than ever before. chemicalsknowledgehub.compolarismarketresearch.com
The continued effort to overcome the existing challenges while capitalizing on these opportunities will ensure that this compound and other stable isotope-labeled compounds remain indispensable tools in scientific research.
Q & A
Q. How should researchers address ethical considerations in human studies involving this compound as a tracer?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
